molecular formula C32H62O3 B1359924 Palmitic anhydride CAS No. 623-65-4

Palmitic anhydride

Cat. No.: B1359924
CAS No.: 623-65-4
M. Wt: 494.8 g/mol
InChI Key: QWZBEFCPZJWDKC-UHFFFAOYSA-N
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Description

Palmitic anhydride, also known as hexadecanoic anhydride, is a chemical compound derived from palmitic acid. It is an anhydride of a long-chain fatty acid and is commonly used in organic synthesis and industrial applications. The compound has the molecular formula C32H62O3 and is characterized by its long hydrocarbon chain, which contributes to its hydrophobic nature .

Mechanism of Action

Target of Action

Palmitic anhydride, a saturated fatty acid found in many natural sources such as animal fats and vegetable oils, is commonly used as a reagent in organic synthesis . It is used to introduce palmitoyl (hexadecanoyl) functional groups into other organic molecules . The primary targets of this compound are these organic molecules that it is introduced to during the synthesis process .

Mode of Action

The mode of action of this compound involves the introduction of palmitoyl functional groups into other organic molecules . This is achieved through a chemical reaction known as esterification . In this process, this compound reacts with the target molecule, leading to the formation of a new compound with altered properties .

Biochemical Pathways

This compound is involved in the fatty acid synthesis pathway . The synthesis starts with the conversion of acetyl-CoA to malonyl-CoA, which is then elongated to form palmitate and other fatty acids . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) . This compound, therefore, plays a role in the regulation of these biochemical pathways.

Pharmacokinetics

It is known that the pharmacokinetics of drugs and contrast agents can be optimized by introducing fatty acids and some small molecules which have affinity with human serum albumin . Several insulin drugs having a regulated half-life in blood by modification with fatty acids such as palmitic acid have been developed and approved

Result of Action

The result of this compound’s action is the formation of new compounds with altered properties . For example, this compound has been used in the synthesis of water-soluble N-palmitoyl chitosan (PLCS) by coupling with swollen chitosan in dimethyl sulfoxide (DMSO) . It has also been used in the synthesis of N-acylphosphatidylserine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the esterification process in which this compound is involved can be affected by factors such as temperature, solvent, and the presence of a catalyst

Biochemical Analysis

Biochemical Properties

Palmitic anhydride plays a significant role in biochemical reactions, particularly in the modification of proteins and lipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of N-palmitoyl chitosan by coupling with swollen chitosan in dimethyl sulfoxide . Additionally, it is used in the synthesis of N-acylphosphatidylserine, a crucial component in cell membranes . These interactions typically involve the formation of covalent bonds between the palmitoyl group and the target biomolecule, leading to changes in the molecule’s properties and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can persist even after the compound has been metabolized or degraded.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitic anhydride can be synthesized through the reaction of palmitic acid with acetic anhydride or by using palmitoyl chloride in the presence of a base such as pyridine . The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of oxalyl chloride to convert palmitic acid to palmitoyl chloride, which then reacts with another molecule of palmitic acid to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of palmitic acid with acetic anhydride under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Palmitic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Catalysts such as acids or bases may be used to enhance the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound include palmitic acid, esters, and amides. These products are valuable intermediates in various chemical processes and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitic anhydride is unique due to its 16-carbon chain, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of long-chain fatty acid derivatives and in applications requiring moderate hydrophobicity .

Properties

IUPAC Name

hexadecanoyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBEFCPZJWDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014660
Record name Palmitic anhydride
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Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623-65-4
Record name Palmitic anhydride
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Record name Palmitic anhydride
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Record name Palmitic acid anhydride
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Record name Hexadecanoic acid, 1,1'-anhydride
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Record name Palmitic anhydride
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Record name Hexadecanoic anhydride
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Record name PALMITIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

Palmitic acid (512.04 g, 2.00 moles) and acetic anhydride (204.05 g, 2.00 moles) were charged to a two liter reaction flask fitted with an overhead stirrer, thermometer, condenser and nitrogen inlet. The mixture was heated gently with stirring to allow the solid palmitic acid to melt (61° C. to 64° C.). Heating was continued until the reflux temperature had been reached (147° C.), this temperature was maintained for a period of one hour. The resultant mixture was cooled to room temperature to allow a light yellow solid to form, this was slurried in cyclohexane (100 ml), filtered and recrystallised from petroleum ether 60-80. The recrystallised wet solid was placed in a vacuum oven at 40° C. until dry of residual acetic acid. The resultant white powdery solid was stored under vacuum in the presence of silica gel. The yield of palmitic anhydride was 458.49 g which represented a 92.8% chemical yield.
Quantity
512.04 g
Type
reactant
Reaction Step One
Quantity
204.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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